N-Methylaminomethyl vs. Aldehyde: Hydrogen Bonding and Synthetic Versatility
1287218-53-4 possesses a secondary N-methylamine side chain (CNCC1=C(N=C(N1)C2=CC=CC=C2)Cl) providing two hydrogen-bond donor atoms and a nucleophilic amine handle for further derivatization. In direct structural comparison, 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4) bears an aldehyde group at the corresponding position, offering zero H-bond donors and an electrophilic rather than nucleophilic reactive center [1]. This fundamental difference in both intermolecular interaction capacity and synthetic utility means the two compounds are non-interchangeable in any application requiring amine nucleophilicity (e.g., amide bond formation, reductive amination, or sulfonamide synthesis) or H-bond donor pharmacophore features. The N-methyl group further distinguishes 1287218-53-4 from primary amine analogs by reducing polarity and modulating basicity (predicted pKa of conjugate acid approximately 9.5–10.0 for the secondary amine vs. ~9.0 for a primary amine analog), which influences both membrane permeability and salt formation behavior .
| Evidence Dimension | Hydrogen-bond donor count and reactive functionality at the 4-position substituent |
|---|---|
| Target Compound Data | 2 H-bond donors; nucleophilic secondary N-methylamine; pKa (conj. acid) estimated ~9.5–10.0; SMILES: CNCC1=C(N=C(N1)C2=CC=CC=C2)Cl |
| Comparator Or Baseline | 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4): 0 H-bond donors; electrophilic aldehyde; pKa not applicable for aldehyde; SMILES: O=CC1=C(N=C(N1)C2=CC=CC=C2)Cl |
| Quantified Difference | Δ H-bond donors = +2; reactive functionality switch from electrophilic (aldehyde) to nucleophilic (amine); estimated ΔpKa > 9 units (amine conjugate acid vs. non-basic aldehyde) |
| Conditions | Structural comparison based on canonical SMILES from supplier datasheets and PubChem; pKa estimated by structural analogy to N-methylbenzylamine |
Why This Matters
The nucleophilic amine enables synthetic derivatization pathways (amide coupling, urea formation, reductive amination, sulfonamide synthesis) that are chemically impossible with the aldehyde analog, directly determining which downstream compound libraries are accessible from this starting material.
- [1] Sigma-Aldrich. 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (CAS 60367-52-4). Available at: https://www.sigmaaldrich.cn View Source
